Octadecylsilane

Catalog No.
S627869
CAS No.
18623-11-5
M.F
C18H37Si
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylsilane

CAS Number

18623-11-5

Product Name

Octadecylsilane

Molecular Formula

C18H37Si

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3

InChI Key

FUESFIVIIFEDFI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si]

Synonyms

octadecylsilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si]

The exact mass of the compound Octadecylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octadecylsilane (C18H40Si) is a primary organosilane featuring an 18-carbon alkyl chain and a highly reactive, unhalogenated silicon hydride (SiH3) headgroup. Unlike conventional alkoxylated or chlorinated silanes that require surface hydroxyls to form siloxane networks, octadecylsilane can undergo direct dehydrogenative coupling with hydride-terminated surfaces (such as porous silicon) or hydroxylated substrates. This unique reactivity profile enables the formation of dense, highly hydrophobic self-assembled monolayers (SAMs) without releasing corrosive acidic byproducts or requiring strict anhydrous processing environments [1]. Consequently, it is a high-utility precursor for passivating delicate optoelectronic nanomaterials, micro-electromechanical systems (MEMS), and advanced chromatographic stationary phases where structural integrity and optical properties must be rigorously preserved [2].

Buyers frequently default to octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (OTMS) for C18 surface functionalization due to their widespread availability. However, OTS is highly sensitive to trace moisture, rapidly hydrolyzing to form uncontrolled polyoctadecylsiloxane bulk polymers unless processed under strictly anhydrous conditions (<0.001% water) [1]. Furthermore, the silanization of OTS releases three equivalents of highly corrosive hydrogen chloride (HCl) gas, which can aggressively etch delicate metal oxides, biological templates, and nanoscale silicon architectures [2]. OTMS, while less corrosive, requires acid or base catalysis and prolonged reaction times, releasing methanol that can interfere with sensitive biological assays. Substituting octadecylsilane with these generic analogs in the manufacturing of photoluminescent quantum dots or acid-sensitive MEMS devices routinely leads to catastrophic quenching of optical properties, structural degradation, and poor batch-to-batch reproducibility [3].

Moisture Tolerance During Industrial Surface Grafting

The industrial scale-up of hydrophobic SAMs is often bottlenecked by the stringent environmental controls required for chlorinated silanes. Octadecylsilane overcomes this via thermally induced dehydrocoupling, which demonstrates exceptional tolerance to ambient moisture. Studies show that grafting octadecylsilane onto silicon nanostructures proceeds efficiently at 80 °C even when up to 10% (by volume) water is introduced to the reaction mixture [1]. In stark contrast, OTS requires strictly anhydrous solvents (<0.001% water) to prevent catastrophic bulk polymerization into inactive polyoctadecylsiloxane [2].

Evidence DimensionMaximum tolerable water content during grafting
Target Compound DataUp to 10% v/v water
Comparator Or BaselineOTS (<0.001% water)
Quantified Difference>10,000-fold higher moisture tolerance
ConditionsThermal dehydrocoupling at 80 °C vs. standard silanization

Eliminates the capital expense of gloveboxes and Schlenk lines, drastically lowering the barrier to scalable, reproducible hydrophobic functionalization.

Preservation of Photoluminescence in Silicon Nanostructures

Passivating porous silicon (pSi) or silicon nanocrystals without destroying their intrinsic optical properties is a major challenge, as oxidation or aggressive radical grafting creates non-radiative surface traps. When octadecylsilane is grafted onto hydride-terminated pSi via dehydrocoupling, the resulting pSi-Si(C18) material retains its strong photoluminescence and a high water contact angle (>140°) even after 9 days of continuous immersion in aerated water [1]. Conversely, unmodified hydride-terminated pSi, or pSi functionalized via methods that introduce surface defects, rapidly loses its photoluminescence intensity due to oxidation and structural dissolution [1].

Evidence DimensionPhotoluminescence retention in aerated water
Target Compound DataStrong PL and contact angle >140° maintained at 9 days
Comparator Or BaselineUnmodified pSi (Rapid PL quenching and dissolution within days)
Quantified DifferenceSustained optical stability vs. complete optical degradation
Conditions9-day immersion in aerated water

Makes octadecylsilane an essential procurement choice for manufacturing stable silicon-based quantum dots, photonic crystals, and in vivo optical sensors.

Elimination of Corrosive Byproducts for Sensitive Substrate Compatibility

The chemical byproduct profile of a silane precursor dictates its compatibility with delicate device architectures. Octadecylsilane reacts via a dehydrogenative coupling mechanism that releases only benign hydrogen gas (H2) as a leaving group [1]. In comparison, the industry-standard comparator, octadecyltrichlorosilane (OTS), generates three moles of highly corrosive hydrogen chloride (HCl) gas per mole of silane reacted [2]. This HCl release aggressively etches acid-sensitive micro-electromechanical systems (MEMS), delicate metal oxide sensors, and biological substrates.

Evidence DimensionCorrosive acid generation per mole of precursor
Target Compound Data0 moles (releases H2 gas)
Comparator Or BaselineOTS (3 moles of HCl gas)
Quantified Difference100% reduction in corrosive acidic byproducts
ConditionsStoichiometric surface condensation/coupling

Allows direct hydrophobic coating of acid-sensitive microelectronics and nanoscale devices without structural etching or performance degradation.

Direct Covalent Bonding to Hydride-Terminated Surfaces

Traditional alkoxysilanes and chlorosilanes require a surface oxide layer (Si-OH groups) to anchor to silicon substrates, forming an insulating Si-O-Si interface. Octadecylsilane possesses reactive Si-H bonds that enable direct heteronuclear dehydrocoupling with hydride-terminated silicon (Si-H) surfaces, forming robust, direct Si-Si or Si-C linkages without the need for an intermediary oxide layer [1]. This direct attachment preserves the electronic properties of the underlying semiconductor, whereas OTS and OTMS strictly require the presence of a native or grown oxide layer to achieve covalent grafting [2].

Evidence DimensionRequirement for surface oxide layer
Target Compound DataNot required (bonds directly to Si-H)
Comparator Or BaselineOTS / OTMS (Strictly requires Si-OH / oxide layer)
Quantified DifferenceDirect Si-Si/Si-C bonding vs. Si-O-Si insulating bonding
ConditionsFunctionalization of etched, hydride-terminated silicon

Crucial for semiconductor and charge-transfer applications where an insulating native oxide layer would impede device performance.

Passivation of Photoluminescent Silicon Nanoparticles and Quantum Dots

Because octadecylsilane does not introduce non-radiative surface traps and resists oxidation, it is a highly effective precursor for passivating porous silicon and silicon nanocrystals used in biomedical imaging and optoelectronics [1].

Anti-Stiction Coatings for Acid-Sensitive MEMS/NEMS

The benign H2 byproduct profile of octadecylsilane makes it uniquely suited for applying hydrophobic C18 monolayers to delicate micro-electromechanical systems where the HCl released by OTS would cause catastrophic etching [2].

Scalable Hydrophobic Filter Manufacturing

Leveraging its remarkable tolerance to moisture (up to 10% v/v water), octadecylsilane is ideal for the scalable, ambient-condition manufacturing of superhydrophobic cellulose filter papers used in industrial oil-water separation, eliminating the need for expensive anhydrous processing lines[3].

UNII

62PU8XK4BV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18623-11-5

Wikipedia

Silane, octadecyl-

General Manufacturing Information

Silane, octadecyl-: ACTIVE

Dates

Last modified: 08-15-2023

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